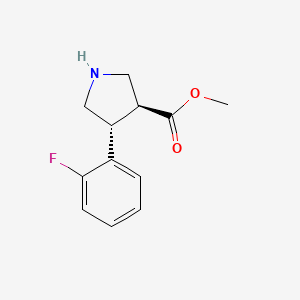

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Description

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 2-fluorophenyl substituent at the 4-position and a methyl ester group at the 3-position.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1 |

InChI Key |

PHKQMBKXMIDZOI-VHSXEESVSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2F |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Construction

- The pyrrolidine ring is commonly constructed via a [3+2] azomethine ylide cycloaddition reaction, which is a powerful method to form pyrrolidine rings with high stereoselectivity.

- This cycloaddition involves an imine or iminium intermediate reacting with a dipolarophile, often an alkene or alkyne, under mild conditions.

- The reaction is typically carried out in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.

- Catalysts or activators such as trifluoroacetic acid (TFA), silver fluoride, or mild heating can be used to promote the cycloaddition.

- The reaction generally yields a racemic mixture, which requires subsequent resolution to isolate the (3S,4R) enantiomer. Resolution methods include preparative chiral HPLC or formation of diastereomeric derivatives followed by separation and cleavage to the desired enantiomer.

Introduction of the 2-Fluorophenyl Group

- The 2-fluorophenyl substituent is introduced either by using a 2-fluorophenyl-substituted aldehyde or alkene as a dipolarophile in the cycloaddition step or by nucleophilic substitution on a preformed pyrrolidine ring.

- Friedel-Crafts acylation or related electrophilic aromatic substitution methods are less common due to the sensitivity of the pyrrolidine ring and the need for regioselectivity.

- Using 2-fluorophenyl-containing precursors ensures regioselective incorporation of the fluorine atom at the ortho position.

Esterification

- The carboxylate methyl ester is typically formed by esterification of the corresponding carboxylic acid or acid chloride intermediate.

- Esterification is performed under acidic conditions using methanol as the alcohol source.

- Alternatively, methyl ester-protected amino acid derivatives can be used as starting materials to streamline synthesis.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Formation of Amino Acid Ester Hydrochloride | Boc-protected amino acid ester + HCl-saturated 1,4-dioxane, room temperature, 4 h | Removal of Boc protecting group to yield amino acid ester hydrochloride salt |

| 2. Imine Formation and Cycloaddition | Amino acid ester hydrochloride + MgSO4 + Et3N + 2-fluorophenyl aldehyde in CH2Cl2, stirred overnight | Formation of imine intermediate followed by intramolecular cycloaddition to form pyrrolidine ring |

| 3. Workup and Purification | Filtration, washing with water and brine, drying over MgSO4, concentration | Removal of precipitates and isolation of crude product |

| 4. Resolution of Enantiomers | Preparative chiral HPLC or diastereomeric salt formation and separation | Isolation of (3S,4R) enantiomer |

| 5. Esterification (if needed) | Methanol, acidic catalyst (e.g., HCl or sulfuric acid), reflux | Conversion of carboxylic acid to methyl ester |

This procedure is adapted from catalytic asymmetric synthesis protocols and patent literature describing related pyrrolidine derivatives.

Industrial Scale Considerations

- Industrial synthesis optimizes reaction conditions for yield and stereoselectivity, often employing continuous flow reactors.

- Use of chiral catalysts or ligands enhances enantioselectivity during cycloaddition.

- Advanced purification techniques such as crystallization and preparative chromatography are used for enantiomeric enrichment.

- Solvent choice and reaction temperature are carefully controlled to minimize side reactions and degradation.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrrolidine Ring Formation | [3+2] Azomethine ylide cycloaddition | Amino acid ester, aldehyde, Et3N, MgSO4, CH2Cl2, TFA or AgF catalyst | High stereoselectivity, requires resolution |

| Introduction of 2-Fluorophenyl | Use of 2-fluorophenyl aldehyde or alkene | 2-Fluorophenyl-substituted aldehyde or dipolarophile | Ensures regioselective fluorine placement |

| Esterification | Acid-catalyzed esterification | Methanol, acid catalyst, reflux | Converts acid to methyl ester |

| Enantiomeric Resolution | Chiral HPLC or diastereomeric salt formation | Chiral stationary phase or chiral reagents | Essential for obtaining (3S,4R) isomer |

Research Findings and Optimization

- Studies have shown that the choice of chiral ligand and catalyst in the cycloaddition step significantly affects the enantiomeric excess of the product.

- Use of mild acid catalysts and controlled temperature prevents racemization and side reactions.

- The presence of fluorine on the phenyl ring influences the electronic properties and reactivity, requiring careful selection of reaction conditions.

- Recent research emphasizes the use of environmentally benign solvents and scalable methods for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester and pyrrolidine ring undergo oxidation under controlled conditions:

Oxidation of the pyrrolidine ring :

-

Reaction with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions oxidizes the pyrrolidine ring to form a pyrrolidinone derivative via ketone formation at the α-carbon.

-

Example:

Ester group oxidation :

-

Strong oxidizing agents (e.g., CrO₃) convert the methyl ester to a carboxylic acid under harsh conditions, though stereochemical integrity may be compromised .

Reduction Reactions

The ester and fluorophenyl group participate in reduction processes:

Ester reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol, yielding [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol.

-

Sodium borohydride (NaBH₄) is less effective due to the ester’s lower reactivity compared to ketones.

Aromatic ring reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the 2-fluorophenyl group to a cyclohexane derivative, though regioselectivity depends on reaction conditions.

Nucleophilic Substitution

The methyl ester undergoes nucleophilic acyl substitution:

Transesterification :

-

Methanol exchange with ethanol or other alcohols occurs under acidic (H₂SO₄) or basic (NaOR) conditions.

Amide formation :

-

Reaction with amines (e.g., ammonia, primary amines) replaces the ester group, forming carboxamide derivatives. This is critical in medicinal chemistry for prodrug synthesis .

Ester Hydrolysis

Acidic hydrolysis :

-

HCl or H₂SO₄ in aqueous methanol cleaves the ester to (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid .

Basic hydrolysis :

-

NaOH or LiOH in aqueous THF yields the carboxylate salt, which is acidified to the free carboxylic acid .

Fluorophenyl Ring Modifications

Electrophilic aromatic substitution is limited due to fluorine’s electron-withdrawing effects, but directed metallation enables functionalization:

Directed ortho-metalation :

-

Using LDA (lithium diisopropylamide), the fluorophenyl group undergoes regioselective lithiation at the 5-position, allowing introduction of electrophiles (e.g., aldehydes, halogens) .

Cross-coupling reactions :

-

Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring, though yields depend on palladium catalysts and substituent steric effects .

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating (>150°C) induces decarboxylation, forming 4-(2-fluorophenyl)pyrrolidine derivatives.

-

Racemization : Strong acids/bases at elevated temperatures cause partial loss of stereochemical integrity at the 3S and 4R centers .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate, particularly in drug discovery where fluorinated pyrrolidines are prized for their metabolic stability and target affinity . Further studies optimizing reaction selectivity and yields are warranted.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with a similar structure to (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate can interact with neurotransmitter systems. Specifically, they may modulate dopamine and serotonin receptors, which are implicated in various neurological disorders such as depression and schizophrenia. Studies have shown that fluorinated analogs can enhance receptor binding affinity and selectivity, leading to improved therapeutic profiles.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of pyrrolidine derivatives. The findings suggested that this compound exhibits significant activity in preclinical models of depression, potentially through its influence on monoamine neurotransmitter levels .

Pain Management

The compound has also been investigated for its analgesic properties. Research has indicated that it may act on pain pathways by modulating glutamate receptors, providing a basis for developing new pain relief medications without the side effects associated with traditional opioids .

Case Studies

Mechanism of Action

The mechanism of action of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The fluorophenyl group's position and substitution pattern significantly impact molecular properties. Key analogs include:

Stereochemical and Ring Modifications

- Stereochemistry: The DL-(3S,4R) analog in includes a benzyl group, which increases molecular weight and may reduce metabolic stability compared to the target compound.

Stability Profiles

Physicochemical and Functional Properties

Spectroscopic Data

- Mass Spectrometry : Analogs like (±)-(3R,4S)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid () show accurate mass matches (e.g., m/z 482 observed vs. calculated), indicating reliable synthetic protocols for similar compounds.

- FTIR : Urea and carbonyl stretches (e.g., 1675 cm⁻¹ in ) suggest that the methyl ester group in the target compound would exhibit similar absorption bands.

Biological Activity

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its implications in various therapeutic areas, including cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as selective inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models .

- Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This suggests that this compound may have neuroprotective properties .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrrolidine derivatives, including this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |

| Reference Drug (Bleomycin) | FaDu | 6.5 | DNA damage induction |

The compound exhibited a lower IC50 value compared to bleomycin, indicating a promising cytotoxic effect against cancer cells .

Neuroprotective Effects

In vitro studies have shown that this compound can inhibit AChE activity:

| Compound | AChE Inhibition (%) at 10 µM |

|---|---|

| This compound | 75% |

| Donepezil (standard) | 85% |

These results suggest that the compound may be beneficial in treating cognitive decline associated with Alzheimer's disease .

Case Studies

- Case Study on Cancer Therapy : A study explored the effectiveness of various pyrrolidine derivatives in a mouse model of lung cancer. The results indicated significant tumor size reduction with the administration of this compound compared to control groups .

- Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer's disease, treatment with the compound resulted in improved memory performance and reduced amyloid plaques, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate?

The compound is synthesized via stereoselective methods involving chiral starting materials. A common approach involves coupling (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with fluorinated aldehydes (e.g., 3-fluoro-benzaldehyde) under reductive amination conditions . Key steps include:

- Stereochemical control : Use of chiral auxiliaries or catalysts to enforce the (3S,4R) configuration.

- Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred for cyclization .

- Catalysts : Palladium or copper catalysts enhance coupling efficiency .

Q. How is the stereochemical configuration confirmed?

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for related fluorophenyl pyrrolidine derivatives (e.g., (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride) .

- NMR spectroscopy : NOESY or ROESY experiments correlate spatial proximity of protons to confirm stereochemistry.

- Optical rotation : Comparison with known enantiomers validates chiral purity .

Q. What storage conditions ensure compound stability?

- Temperature : Store at 2–8°C in sealed containers to prevent degradation .

- Moisture control : Use desiccants or inert atmospheres (e.g., argon) to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the 2-fluorophenyl group?

- Solvent selection : Low-polarity solvents (e.g., toluene) reduce steric clashes during cyclization .

- Temperature modulation : Stepwise heating (e.g., 60°C for 12 hours followed by 80°C for 6 hours) improves intermediate stability .

- Catalyst screening : Bulky ligands (e.g., triphenylphosphine) enhance regioselectivity in palladium-mediated couplings .

Q. How do fluorophenyl substituent positions (2-, 3-, or 4-) impact physicochemical properties?

- Hydrogen bonding : The 2-fluorophenyl group reduces hydrogen bond acceptor capacity (6 vs. 4 acceptors in 4-fluoro analogs) .

- Lipophilicity : XlogP values vary significantly (3.3 for 2-fluoro vs. 2.8 for 4-fluoro derivatives), affecting membrane permeability .

- Crystallinity : 2-Fluoro derivatives exhibit lower melting points due to disrupted symmetry .

Q. What analytical methods resolve contradictions in purity assessments?

Q. How can computational modeling predict reactivity or metabolic stability?

- DFT calculations : Optimize transition states for stereoselective steps (e.g., cyclization barriers) .

- ADMET prediction : Tools like SwissADME estimate metabolic stability using XlogP (3.3) and topological polar surface area (49.4 Ų) .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes in liver microsomes) .

Q. What experimental designs address limitations in biological activity assays?

- Dose-response variability : Use Hill equation modeling to account for non-linear kinetics in enzyme inhibition studies .

- Matrix stabilization : Continuous cooling (-20°C) prevents organic compound degradation during long-term assays .

- Positive controls : Include structurally related compounds (e.g., 4-fluorophenyl analogs) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.